2-Methylmorpholine-2-carbonitrile
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Overview
Description
2-Methylmorpholine-2-carbonitrile: is an organic compound with the molecular formula C6H10N2O It is a derivative of morpholine, a heterocyclic amine, and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 2-Methylmorpholine-2-carbonitrile can be synthesized through the reaction of morpholine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. Catalysts and solvents are selected to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylmorpholine-2-carbonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as oximes or amides.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-Methylmorpholine-2-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: The compound is used in studies involving enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: this compound is explored as a potential scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: The compound is used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which 2-Methylmorpholine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the nitrile group.
2-Methylmorpholine: Similar to 2-Methylmorpholine-2-carbonitrile but without the nitrile group.
2-Morpholinecarbonitrile: Contains the nitrile group but lacks the methyl substitution.
Uniqueness:
This compound: is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in synthesis and research.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-methylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(4-7)5-8-2-3-9-6/h8H,2-3,5H2,1H3 |
InChI Key |
FOXNTVLALNNVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C#N |
Origin of Product |
United States |
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